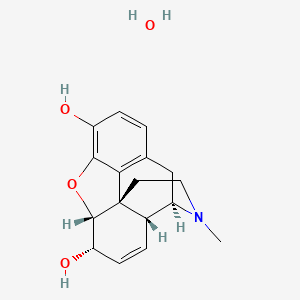

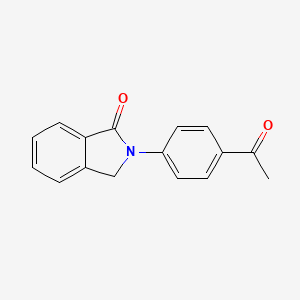

2-(4-Acetylphenyl)isoindolin-1-one

Vue d'ensemble

Description

2-(4-Acetylphenyl)isoindolin-1-one is a derivative of N-phenylphthalimidine (PPI). The attachment of an acetyl group to the N-phenyl moiety of PPI enhances the intersystem crossing quantum yield . It has been studied in fluid solution at room temperature .

Molecular Structure Analysis

The detailed triplet state characteristics of this compound have been studied . Upon 308-nm laser flash photolysis in acetonitrile, a triplet−triplet transition has been evidenced (λ max = 440 nm). Further characterization of this transient at 440 nm gave a lifetime τ = 11 μs, a molar absorption coefficient ε = 22 000 M -1 × cm -1, and an intersystem crossing quantum yield of 0.89 .Applications De Recherche Scientifique

Absorption and Solvatochromic Properties

2-(4-Acetylphenyl)isoindolin-1-one (KINP), as a derivative of 2-methylisoindolin-1-one (INS), has been studied for its excited states using absorbance spectroscopy and theoretical calculations. These studies are vital for understanding the influence of nitrogen atom substitutions on the singlet excited states of the isoindolinone chromophore, which is significant in DNA photosensitization. Theoretical calculations, including TDDFT calculations combined with a polarizable continuum model, have played a crucial role in understanding these properties and their interactions with solvents (Gutierrez et al., 2005).

Synthesis Techniques

Innovative synthesis methods for isoindolin-1-imine derivatives, which are key to producing compounds like this compound, have been developed. These techniques emphasize operational simplicity, high yields, and environmental friendliness. One such method involves a one-pot procedure using 2-cyanobenzaldhyde, ammonium acetate, and other compounds in ethanol under reflux, demonstrating the adaptability and efficiency of these synthesis techniques (Pham et al., 2013).

Metal-Free Construction of Isoindolines

A significant advancement in the synthesis of isoindolines, which include this compound, has been the development of a metal-free construction method. This method, promoted by acetyl bromide, offers high synthetic efficiency for producing 2,3-dihydroindenes and isoindolines (Liu et al., 2016).

Spectroscopic and Luminescence Studies

Spectroscopic and luminescence studies of compounds like this compound are crucial for understanding their potential in various applications, including medicinal chemistry. Studies involving square-planar platinum(II) complexes with anionic tridentate 3-bis(2-pyridylimino)isoindoline derivatives have shed light on their absorption and emission properties, which are fundamental for their potential applications in medicinal and synthetic chemistry (Wen et al., 2010).

Molecular Structure Analysis

Understanding the molecular structure of isoindolin-1-one derivatives, including this compound, is essential for their application in scientific research. Crystal structure analysis and spectroscopic studies provide insights into their molecular configurations, which are critical for their functionality in various applications (Zheng & Wu, 2010).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Acetylphenyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions . The compound forms stable complexes with active amino acid residues of CDK7, particularly LYS139 and LYS41 . These interactions inhibit the kinase activity of CDK7, disrupting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle, a fundamental process in cellular replication. CDK7 controls every phase of the cell cycle . By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound exhibits high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules . These properties influence the compound’s anti-cancer activity .

Result of Action

The result of the action of this compound is the inhibition of CDK7, leading to disruption of the cell cycle and potential induction of apoptosis in cancer cells . This makes isoindolin-1-one moieties good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .

Propriétés

IUPAC Name |

2-(4-acetylphenyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQDDMWXQCKJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358703 | |

| Record name | 2-(4-acetylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60025-40-3 | |

| Record name | 2-(4-acetylphenyl)isoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B3354468.png)

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B3354491.png)

![2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3354497.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B3354511.png)

![1H-Imidazole, 2-[(4-chlorophenyl)methyl]-4-methyl-](/img/structure/B3354548.png)

![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3354560.png)